N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the cyclopropyl intermediate: This can be achieved through cyclopropanation reactions.
Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.
Attachment of the thiophene ring: This can be done through cross-coupling reactions.
Formation of the oxalamide group: This final step involves the reaction of the intermediate compounds with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the oxalamide.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.
Scientific Research Applications
“N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the thiophene ring.
N1-cyclopropyl-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Lacks the piperazine ring.
N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Has an acetamide group instead of an oxalamide group.
Uniqueness
The presence of both the piperazine and thiophene rings, along with the cyclopropyl group, makes “N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” unique. These structural features may confer specific chemical properties and biological activities that are not present in similar compounds.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-19-5-7-20(8-6-19)14(12-4-9-23-11-12)10-17-15(21)16(22)18-13-2-3-13/h4,9,11,13-14H,2-3,5-8,10H2,1H3,(H,17,21)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSRJXDEXIXPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.